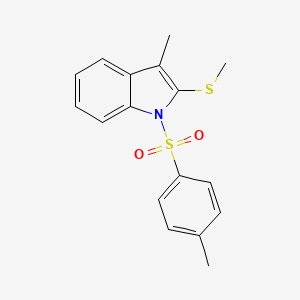

3-methyl-2-(methylthio)-1-tosyl-1H-indole

Description

Structure

3D Structure

Propriétés

Numéro CAS |

106745-68-0 |

|---|---|

Formule moléculaire |

C17H17NO2S2 |

Poids moléculaire |

331.5 g/mol |

Nom IUPAC |

3-methyl-1-(4-methylphenyl)sulfonyl-2-methylsulfanylindole |

InChI |

InChI=1S/C17H17NO2S2/c1-12-8-10-14(11-9-12)22(19,20)18-16-7-5-4-6-15(16)13(2)17(18)21-3/h4-11H,1-3H3 |

Clé InChI |

CYMGAWXVNKJYOD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2SC)C |

Origine du produit |

United States |

Synthetic Methodologies for the Preparation of 3 Methyl 2 Methylthio 1 Tosyl 1h Indole and Its Structural Analogs

Foundational Approaches to N-Tosylindole Construction

The introduction of a tosyl (p-toluenesulfonyl) group at the N1 position of the indole (B1671886) ring is a critical step in the synthesis of the target compound. This protecting group enhances the stability of the indole and influences the reactivity of the heterocyclic ring, particularly facilitating lithiation at the C2 position. Methodologies for creating the N-tosylindole core range from classical reactions to modern transition-metal-free approaches.

Benzyne (B1209423) Fischer-Indole Reaction for N-Tosylindole Derivatives

A novel, transition-metal-free variant of the classic Fischer-Indole synthesis utilizes the highly reactive intermediate, benzyne. acs.orgnih.gov This method involves the N-arylation of N-tosyl hydrazones with arynes, which are typically generated in situ from precursors like 2-(trimethylsilyl)phenyl triflate through fluoride (B91410) activation. acs.orgelsevierpure.com The resulting N-aryl-N-tosylhydrazone intermediate undergoes a subsequent Fischer cyclization upon the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in the same reaction vessel. acs.orgresearchgate.net This one-pot procedure efficiently yields a variety of N-tosylindole products. acs.orgmanchester.ac.uk

Table 1: Examples of N-Tosylindoles Synthesized via the Benzyne Fischer-Indole Reaction acs.org

| Hydrazone Precursor | Aryne Precursor | Lewis Acid | Product | Yield (%) |

| Cyclohexanone-N-tosylhydrazone | 2-(Trimethylsilyl)phenyl triflate | BF₃·OEt₂ | 1-Tosyl-1,2,3,4-tetrahydrocarbazole | 75 |

| Acetophenone-N-tosylhydrazone | 2-(Trimethylsilyl)phenyl triflate | BF₃·OEt₂ | 2-Phenyl-1-tosyl-1H-indole | 68 |

| Propiophenone-N-tosylhydrazone | 2-(Trimethylsilyl)phenyl triflate | BF₃·OEt₂ | 3-Methyl-2-phenyl-1-tosyl-1H-indole | 71 |

| 2-Pentanone-N-tosylhydrazone | 2-(Trimethylsilyl)phenyl triflate | BF₃·OEt₂ | 2-Ethyl-3-methyl-1-tosyl-1H-indole | 65 |

Transition-Metal-Catalyzed and Metal-Free N-Arylation Strategies for N-Tosyl Formation

Beyond the benzyne approach, the N-arylation of a pre-formed indole ring is a common strategy. Transition-metal catalysis, particularly using copper and palladium, has been extensively developed for this purpose. mdpi.com The copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination are cornerstone reactions for forming the N-aryl bond, applicable to the synthesis of N-tosylindoles by using a tosyl-protected aryl halide. mdpi.comnih.gov Copper iodide (CuI) in combination with ligands like trans-1,2-cyclohexanediamine is effective for the N-arylation of indoles with aryl iodides and bromides. nih.gov

In the pursuit of greener and more cost-effective methods, several transition-metal-free N-arylation techniques have emerged. mdpi.com One prominent strategy involves the use of diaryliodonium salts as arylating agents, which can effectively N-arylate heteroarenes under basic conditions. mdpi.com Another metal-free approach is the modified Madelung synthesis, which can produce 1,2-disubstituted-3-tosyl indoles in a one-pot, two-step procedure from N-(o-tolyl)benzamides. nih.govacs.org This reaction proceeds via nucleophilic substitution with sodium p-tolylsulfinate followed by a base-mediated intramolecular cyclization. nih.govacs.org

Strategies for Regioselective Introduction of the 2-Methylthio Moiety

With the N-tosylindole core established, the next critical step is the regioselective installation of the methylthio (-SMe) group at the C2 position.

Divergent Synthesis of 2-Methylthioindoles via C(sp²)–H Amination of 2-Vinylanilines with Sulfur Sources

A metal-free, divergent method provides a direct route to 2-methylthioindoles through the intramolecular C(sp²)–H amination of 2-vinylanilines. rsc.orgrsc.org In this protocol, the reaction of a 2-vinylaniline (B1311222) with a combination of dimethyl sulfoxide (B87167) (DMSO) and thionyl chloride (SOCl₂) at elevated temperatures (e.g., 70 °C) selectively yields 2-methylthioindoles. rsc.orgrsc.org DMSO serves as both the solvent and the source of the methylthio group. rsc.org This strategy is notable for its operational simplicity and chemoselectivity, as replacing DMSO with diethyl sulfoxide under similar conditions diverts the reaction to produce 2-unsubstituted indoles. rsc.orgrsc.org This oxidative heteroannulation of 2-vinylanilines represents a direct and regiospecific approach for constructing the 2-methylthioindole framework. rsc.org

Table 2: Synthesis of 2-Methylthioindoles from 2-Vinylanilines rsc.org

| 2-Vinylaniline Substrate | Reagents | Temperature (°C) | Product | Yield (%) |

| N-(2-vinylphenyl)acetamide | DMSO/SOCl₂ | 70 | 1-Acetyl-2-(methylthio)-1H-indole | 85 |

| N-methyl-2-vinylaniline | DMSO/SOCl₂ | 70 | 1-Methyl-2-(methylthio)-1H-indole | 78 |

| 4-Methyl-2-vinylaniline | DMSO/SOCl₂ | 70 | 5-Methyl-2-(methylthio)-1H-indole | 82 |

| 4-Chloro-2-vinylaniline | DMSO/SOCl₂ | 70 | 5-Chloro-2-(methylthio)-1H-indole | 75 |

Ring Expansion Reactions for the Assembly of 2-Methylthioindole Frameworks

Ring expansion reactions offer an alternative and powerful strategy for assembling substituted indole frameworks. nih.gov A notable example involves the reaction of benzocyclobutenone oxime sulfonates with nucleophiles. nih.govnih.gov These oxime sulfonates, prepared from the [2+2] cycloaddition of benzynes and ketene (B1206846) acetals, undergo ring expansion upon treatment with a suitable nucleophile. nih.govnih.gov The reaction proceeds via the addition of an anion to the C=N bond of the oxime sulfonate, which triggers the expansion of the four-membered ring to form the six-membered ring of the indole nucleus. nih.gov While this method has been extensively developed for synthesizing 2-phosphorus-substituted indoles using phosphate (B84403) or phosphine (B1218219) oxide anions, the mechanism is applicable to a variety of nucleophiles. nih.govnih.gov The use of a sulfur nucleophile, such as sodium methanethiolate (B1210775) (NaSMe), would be expected to provide the corresponding 2-methylthioindole derivative. This method is compatible with a wide range of substitution patterns on the benzene (B151609) ring and at the 3-position. nih.gov

Methodologies for Installing the 3-Methyl Group in Substituted Indoles

The final structural element, the C3-methyl group, can be introduced through several distinct methodologies, including direct alkylation and enzymatic approaches. The choice of method often depends on the other substituents present on the indole ring.

A direct C3-methylation of indoles can be achieved using a catalyst system that avoids the common side reaction of N-methylation. A borane-catalyzed method using tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been developed for the direct C3 alkylation of indoles. acs.org This process utilizes amine-based alkylating agents and proceeds via a B(C₆F₅)₃-mediated C(sp³)–H bond cleavage. acs.org This metal-free approach is effective for a wide range of 1- and 2-substituted indoles. acs.org

Alternatively, traditional methods involving protection, metallation, and alkylation are highly reliable. For an N-tosyl protected indole, the C2 position is readily deprotonated by a strong base like n-butyllithium. To achieve C3-alkylation, a different strategy is required. One such procedure involves protecting the indole nitrogen with a group like tert-butyldimethylsilyl (TBDMS), followed by bromination at C3 with N-bromosuccinimide. orgsyn.org Subsequent halogen-lithium exchange with tert-butyllithium (B1211817) generates a 3-lithioindole species, which can then be quenched with an electrophile like methyl iodide to install the C3-methyl group. orgsyn.org The protecting group is then removed to yield the 3-methylindole (B30407). orgsyn.org

Biocatalysis offers a highly selective and environmentally benign route to C3-methylated indoles. nih.gov S-adenosyl methionine (SAM)-dependent methyltransferases, such as PsmD from Streptomyces griseofuscus, are known to catalyze the stereo- and regioselective methylation at the C3 position of various indole substrates. nih.govresearchgate.net These enzymatic methods can provide access to chiral pyrroloindoline structures and have been optimized for preparative-scale synthesis, sometimes incorporating a cofactor recycling system to enhance efficiency. nih.govuni-duesseldorf.de

Table 3: Comparison of Methodologies for C3-Methylation of Indoles

| Methodology | Key Features | Typical Reagents | Selectivity |

| Direct Catalytic Alkylation | Metal-free; avoids N-alkylation. acs.org | B(C₆F₅)₃, amine-based methylating agent. acs.org | High for C3 position. acs.org |

| Protection-Lithiation-Alkylation | Stepwise but versatile and high-yielding. orgsyn.org | 1. TBDMSCl; 2. NBS; 3. t-BuLi; 4. MeI; 5. TBAF. orgsyn.org | Regiochemically defined by lithiation step. orgsyn.org |

| Enzymatic Methylation | Highly stereo- and regioselective; mild conditions. nih.govresearchgate.net | Methyltransferase (e.g., PsmD), SAM. nih.govresearchgate.net | Excellent C3-regioselectivity and stereoselectivity. nih.gov |

Integrated Synthetic Pathways Towards 3-Methyl-2-(methylthio)-1-tosyl-1H-indole

The synthesis of polysubstituted indoles is a significant focus in organic chemistry due to the prevalence of the indole nucleus in pharmaceuticals and biologically active natural products. The target molecule, this compound, features a common structural motif where the indole nitrogen is protected by a tosyl group, and the C2 and C3 positions are functionalized. The development of synthetic routes to such molecules can be broadly categorized into stepwise functionalizations of a pre-formed indole core and more convergent approaches where the substituted ring system is constructed in a single or a few steps from acyclic precursors.

Stepwise Functionalization and Protecting Group Strategies

A common and flexible strategy for the synthesis of this compound involves the sequential introduction of the required functional groups onto an indole scaffold. This approach relies heavily on the strategic use of protecting groups, particularly the N-tosyl group, which not only protects the reactive N-H bond but also influences the regioselectivity of subsequent functionalization steps.

The N-tosyl group is a robust protecting group for the indole nitrogen, often employed due to its stability under a variety of reaction conditions and its ability to be removed if necessary. nih.govmdpi.org Its electron-withdrawing nature decreases the nucleophilicity of the indole ring but increases the acidity of the C-H protons, facilitating metallation. Crucially, N-protection often directs lithiation to the C2 position, which is a key step in this synthetic sequence. mdpi.org

A plausible stepwise synthesis would proceed as follows:

N-Tosyl Protection of 3-Methylindole: The synthesis can commence with commercially available 3-methylindole (skatole). The indole nitrogen is protected using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as sodium hydride (NaH) or in a biphasic system with a phase-transfer catalyst to yield 3-methyl-1-tosyl-1H-indole.

C2-Sulfenylation: The introduction of the methylthio group at the C2 position is achieved via directed ortho-metallation. The N-tosyl group directs lithiation preferentially to the C2 position. Treatment of 3-methyl-1-tosyl-1H-indole with a strong base like n-butyllithium (n-BuLi) at low temperature generates the 2-lithioindole intermediate. This nucleophilic species is then quenched with an electrophilic sulfur source, such as dimethyl disulfide (CH₃SSCH₃), to install the methylthio group, yielding the final product, this compound. nih.gov

A general procedure for the C2-sulfenylation of N-tosylindoles has been reported, demonstrating the viability of this approach. nih.gov The reaction involves deprotonation at the C2 position followed by reaction with a sulfenylating agent.

Reaction Scheme for Stepwise Synthesis:

Step 1: N-Tosylation

3-Methylindole reacts with Tosyl Chloride in the presence of a base to form 3-Methyl-1-tosyl-1H-indole.

Step 2: C2-Lithiation and Sulfenylation

3-Methyl-1-tosyl-1H-indole is treated with n-BuLi followed by Dimethyl disulfide to yield this compound.

This stepwise strategy offers the advantage of flexibility, allowing for the synthesis of various analogs by simply changing the starting indole or the electrophile used in the final step.

Table 1: Representative Conditions for Stepwise Functionalization

| Step | Reaction | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| 1 | N-Tosylation | TsCl, Base (e.g., NaH, KOH) | Anhydrous solvent (DMF, THF), 0 °C to rt | nih.gov |

| 2 | C2-Sulfenylation | 1. n-BuLi or s-BuLi 2. Dimethyl disulfide (CH₃SSCH₃) | Anhydrous THF, -78 °C to rt | nih.gov |

Convergent and One-Pot Synthetic Approaches

One direct and relevant example is the one-pot reaction of methyl(bismethylthio)sulphonium hexachloroantimonate with 2-(2-propenyl)-N-tosylaniline to form 3-methyl-2-methylthio-1-p-tolylsulphonylindole. researchgate.net This method constructs the indole ring with the desired substituents already in place, representing a highly convergent approach.

Reaction Scheme for One-Pot Synthesis:

A one-pot reaction between 2-(2-propenyl)-N-tosylaniline and a sulfenylating agent to directly form the target compound.

Other one-pot strategies often rely on transition-metal catalysis, such as palladium-catalyzed domino reactions. acs.org For instance, a hypothetical convergent synthesis could involve a palladium-catalyzed coupling and cyclization sequence starting from a suitably substituted aniline (B41778) and an alkyne partner.

Another powerful strategy is the modified Madelung indole synthesis. Recent developments have shown one-pot, two-step procedures for synthesizing 1,2-disubstituted-3-tosyl indoles from N-(o-tolyl)benzamides. nih.govacs.org This method involves an initial substitution reaction followed by a base-mediated intramolecular cyclization. While this specific literature describes the synthesis of 3-tosylindoles, the underlying principle of intramolecular cyclization of a pre-functionalized acyclic precursor is a cornerstone of convergent synthesis. Adapting this methodology could provide an alternative route to the target molecule.

Table 2: Comparison of Synthetic Approaches

| Approach | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Stepwise Functionalization | Sequential introduction of groups onto an indole core. | Flexible, allows for late-stage diversification. | Longer synthetic sequence, multiple purification steps. | nih.gov |

| Convergent/One-Pot | Construction of the substituted indole ring in a single or few steps. | High efficiency, reduced step count and waste. | Substrate synthesis can be complex, less flexible for diversification. | researchgate.net |

Reactivity Profiles and Transformational Pathways of 3 Methyl 2 Methylthio 1 Tosyl 1h Indole

Chemical Behavior of the N-Tosyl Group

The introduction of a p-toluenesulfonyl (tosyl) group onto the indole (B1671886) nitrogen dramatically alters the chemical character of the heterocyclic system. This modification is a common strategy in organic synthesis to both protect the indole nitrogen and modulate its reactivity.

Modulating Effect of N-Tosyl on Indole Reactivity

The tosyl group, being strongly electron-withdrawing, significantly reduces the electron density of the indole ring system. This has several profound consequences on its reactivity. The lone pair of electrons on the indole nitrogen, which is typically involved in the aromaticity of the pyrrole (B145914) ring and is responsible for its high nucleophilicity, is substantially delocalized into the sulfonyl group. This deactivation of the nitrogen makes the indole less susceptible to electrophilic attack at the nitrogen and modifies the reactivity of the C2-C3 double bond.

The electron-withdrawing nature of the N-tosyl group enhances the electrophilicity of the C2-C3 double bond, making it more susceptible to nucleophilic attack and cycloaddition reactions. For instance, N-tosylindoles have been shown to participate as dienophiles in Diels-Alder reactions, a transformation not readily observed with unsubstituted indoles. This altered reactivity profile opens up new avenues for the functionalization of the indole core.

Furthermore, the presence of the tosyl group can influence the regioselectivity of reactions. For example, in electrophilic substitution reactions, the deactivating effect on the pyrrole ring can sometimes direct incoming electrophiles to the benzene (B151609) portion of the indole nucleus, although this is highly dependent on the reaction conditions and the nature of the electrophile.

Oligomerization and Polymerization Phenomena of N-Tosylindoles under Acidic Conditions (e.g., with Aluminum Chloride)

The treatment of N-tosylindoles with strong Lewis acids, such as aluminum chloride (AlCl₃), can induce oligomerization and polymerization. Studies on N-tosylindole have revealed that in the presence of AlCl₃, two distinct types of oligomerization can occur. rsc.orgwikipedia.orgnih.gov One pathway involves the condensation between the pyrrole moieties of two indole units, leading to the formation of dimers and trimers. A second pathway involves the reaction between the pyrrole part of one indole molecule and the benzene ring of another. rsc.orgwikipedia.orgnih.gov

The reaction with 5.0 equivalents of AlCl₃ at 25°C was found to predominantly yield a 3,3'-dimer, along with smaller quantities of other dimeric and trimeric products. nih.gov The electron-withdrawing tosyl group, upon coordination with AlCl₃, was expected to significantly weaken the reactivity of the pyrrole ring; however, these unexpected oligomerization products were observed. nih.gov The distribution of these products can be influenced by reaction parameters such as temperature and the stoichiometry of the Lewis acid. At lower temperatures, an increase in the formation of other dimeric products has been noted. nih.gov

While specific studies on 3-methyl-2-(methylthio)-1-tosyl-1H-indole are not available, it is plausible that the presence of the methyl group at C3 and the methylthio group at C2 would sterically hinder the typical oligomerization pathways observed for unsubstituted N-tosylindole. The C3 position, a common site for electrophilic attack and polymerization, is already substituted, which might lead to different, or suppressed, oligomerization behavior under acidic conditions.

N-Tosyl Deprotection Strategies and their Impact on Subsequent Transformations

The removal of the N-tosyl group is a crucial step in many synthetic sequences, as it unmasks the indole NH functionality for further reactions or to yield the final target molecule. A variety of methods have been developed for the deprotection of N-tosylindoles, with the choice of reagent often dictated by the presence of other functional groups in the molecule.

Common deprotection strategies include:

Basic Hydrolysis: Strong bases like sodium hydroxide (B78521) or potassium hydroxide in alcoholic solvents at elevated temperatures can cleave the N-S bond. However, these harsh conditions can be incompatible with sensitive functional groups. researchgate.net

Reductive Cleavage: Methods employing dissolving metals (e.g., sodium in liquid ammonia) or reducing agents like Red-Al have been used, but their utility can be limited by functional group tolerance. researchgate.net

Nucleophilic Reagents: Reagents such as cesium carbonate in a mixture of THF and methanol (B129727) have been shown to be effective for the mild and efficient deprotection of a wide range of N-tosylindoles. researchgate.net Other nucleophilic systems include potassium thiophenolate and the use of sodium hydride in DMF, which can surprisingly mediate detosylation.

The choice of deprotection method can significantly impact the outcome of subsequent transformations. For instance, a mild, base-promoted deprotection would leave other functional groups intact for further manipulation. Conversely, a reductive deprotection might simultaneously reduce other functionalities within the molecule. For This compound , a mild deprotection using a reagent like cesium carbonate would be preferable to preserve the methylthio group, which is susceptible to both oxidation and reduction.

Reactions Involving the 2-Methylthio Substituent

The methylthio group at the C2 position introduces a new reactive center to the indole scaffold, offering opportunities for further functionalization through oxidation, substitution, and elimination reactions.

Oxidation Pathways of Sulfide Moieties in Indoles

The sulfur atom of the methylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the extent of oxidation.

Common oxidizing agents include:

Hydrogen Peroxide: Often used in combination with a catalyst, H₂O₂ can selectively oxidize sulfides to sulfoxides or, under more forcing conditions, to sulfones.

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are powerful oxidants capable of converting sulfides to sulfones.

Other Oxidants: A range of other reagents, including Oxone®, sodium periodate (B1199274), and various hypervalent iodine compounds, have also been utilized for the oxidation of sulfides.

The oxidation of the methylthio group in This compound would yield 3-methyl-2-(methylsulfinyl)-1-tosyl-1H-indole (the sulfoxide) and 3-methyl-2-(methylsulfonyl)-1-tosyl-1H-indole (the sulfone). These oxidized derivatives are valuable intermediates for further transformations.

| Reagent | Product | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalyst (e.g., SeO₂, acids), controlled stoichiometry and temperature |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | Dichloromethane, room temperature |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Methanol/water, room temperature |

| Sodium periodate (NaIO₄) | Sulfoxide | Methanol/water, 0°C to room temperature |

Nucleophilic Substitution and Elimination Reactions at C-2 Mediated by the Methylthio Group

The oxidized derivatives of the 2-methylthio group, particularly the sulfoxide, are excellent precursors for nucleophilic substitution and elimination reactions. The sulfoxide can undergo a Pummerer-type reaction, which involves the conversion of the sulfoxide into a reactive electrophilic intermediate upon treatment with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA). This intermediate can then be trapped by a variety of nucleophiles.

In the context of 3-methyl-2-(methylsulfinyl)-1-tosyl-1H-indole , treatment with TFAA would likely generate a thionium (B1214772) ion intermediate. This electrophilic species would be highly susceptible to attack by nucleophiles at the C2 position, leading to the displacement of the methylsulfenyl group and the introduction of a new substituent. This Pummerer reaction provides a powerful tool for the C2-functionalization of the indole ring.

Furthermore, the methylsulfonyl group (in the corresponding sulfone) is an excellent leaving group in nucleophilic aromatic substitution reactions (SNAAr). Although direct displacement on the indole ring is challenging, the strong electron-withdrawing nature of both the N-tosyl and C2-sulfonyl groups would significantly activate the C2 position towards nucleophilic attack. This would allow for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at the C2 position.

| Starting Material | Reagents | Intermediate/Key Step | Product Type |

|---|---|---|---|

| 3-Methyl-2-(methylsulfinyl)-1-tosyl-1H-indole | TFAA, Nucleophile (e.g., R-OH, R-NH₂, R-SH) | Pummerer reaction (Thionium ion formation) | 2-Substituted-3-methyl-1-tosyl-1H-indole |

| 3-Methyl-2-(methylsulfonyl)-1-tosyl-1H-indole | Nucleophile (e.g., Nu⁻) | Nucleophilic Aromatic Substitution (SNAAr) | 2-Substituted-3-methyl-1-tosyl-1H-indole |

The chemical compound This compound represents a versatile synthetic intermediate with a rich and varied reactivity profile. The N-tosyl group serves as a powerful modulating element, altering the electronic properties of the indole nucleus to facilitate reactions that are otherwise difficult to achieve. Concurrently, the 2-methylthio substituent provides a handle for a range of transformations, including oxidation to sulfoxides and sulfones, which in turn can be utilized in powerful C-C and C-heteroatom bond-forming reactions such as the Pummerer reaction and nucleophilic aromatic substitution. The interplay between these two functional groups allows for a high degree of control over the chemical behavior of the molecule, making it a valuable building block in the synthesis of complex, functionalized indole derivatives. Further experimental investigation into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

Utilization of the Methylthio Group as a Synthetic Handle

The methylthio (-SMe) group at the C-2 position of the indole core is not merely a static substituent but serves as a versatile synthetic handle. Its most significant and widely utilized transformation is oxidation. The sulfur atom can be readily oxidized to form the corresponding sulfoxide and, subsequently, the sulfone. This transformation is pivotal as it dramatically alters the electronic properties and reactivity of the C-2 position.

One of the most effective strategies for preparing 2-sulfonyl indoles is through the oxidation of the corresponding 2-thioether derivatives. nih.govacs.org Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® can be employed for this purpose. The reaction typically proceeds in a controlled manner, allowing for the isolation of either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidant and the reaction conditions.

The conversion of the methylthio group to a methylsulfonyl group (-SO₂Me) transforms the C-2 position from a relatively electron-rich to a strongly electron-deficient center. The methylsulfonyl group is an excellent leaving group, which can then be displaced by various nucleophiles. This two-step sequence of oxidation followed by nucleophilic substitution represents a powerful method for introducing a wide range of functional groups at the C-2 position of the indole, a position that is typically less reactive towards direct nucleophilic attack.

Table 1: Oxidation of the C-2 Methylthio Group

| Starting Material | Reagent | Product | Transformation |

|---|---|---|---|

| This compound | m-CPBA (1 equiv.) | 3-Methyl-2-(methylsulfinyl)-1-tosyl-1H-indole | Oxidation to Sulfoxide |

| This compound | m-CPBA (2 equiv.) or Oxone® | 3-Methyl-2-(methylsulfonyl)-1-tosyl-1H-indole | Oxidation to Sulfone |

Intramolecular and Intermolecular Reactions of the Indole Core in the Presence of N-Tosyl and 2-Methylthio Functionalities

The reactivity of the indole core is profoundly modulated by the interplay of the N-tosyl, 2-methylthio, and 3-methyl substituents. These groups direct the outcomes of both intramolecular and intermolecular reactions, either by activating or deactivating specific positions on the heterocyclic ring.

Electrophilic aromatic substitution (SₑAr) is a hallmark reaction of aromatic systems. However, for this compound, substitution on the benzene portion of the indole (positions C-4, C-5, C-6, and C-7) is generally disfavored and synthetically challenging. This low reactivity is primarily due to the strong electron-withdrawing nature of the N-tosyl group, which significantly deactivates the entire indole system towards electrophilic attack. wikipedia.orglibretexts.org

While the pyrrole ring of an indole is typically much more reactive than the benzene ring, the C-3 position, the usual site of electrophilic attack, is blocked by a methyl group. nih.gov The deactivating effect of the N-tosyl group reduces the nucleophilicity of the benzene ring to a level where standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, require harsh conditions. masterorganicchemistry.com Such conditions often lead to decomposition or complex product mixtures. Consequently, direct electrophilic substitution on the benzene moiety of this specific indole derivative is not a commonly reported or synthetically viable transformation. Alternative strategies, such as metalation followed by reaction with an electrophile, are typically required to functionalize these positions.

While the benzene ring is deactivated, the C-3 methyl group provides a key site for further functionalization. The electron-withdrawing N-tosyl group enhances the acidity of the protons on the C-3 methyl group. This allows for the regioselective deprotonation of the methyl group by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion.

This C-3 carbanion is a potent intermediate that can react with a wide array of electrophiles, enabling the extension of a carbon chain or the introduction of new functional groups at this position. This pathway provides a reliable method for elaborating the indole structure from the C-3 position. For instance, the anion can be alkylated with alkyl halides, or it can add to carbonyl compounds like aldehydes and ketones to form alcohols. This reactivity provides a strategic advantage for synthesizing complex C-3 substituted indoles that are otherwise difficult to access.

Table 2: Representative Reactions via C-3 Methyl Deprotonation

| Reagent 1 | Reagent 2 (Electrophile) | Resulting C-3 Substituent | Product Class |

|---|---|---|---|

| n-BuLi | Iodomethane (CH₃I) | -CH₂CH₃ | C-3 Ethyl derivative |

| LDA | Benzaldehyde (PhCHO) | -CH₂CH(OH)Ph | C-3 Phenyl ethanol (B145695) derivative |

| n-BuLi | Acetone ((CH₃)₂CO) | -CH₂C(OH)(CH₃)₂ | C-3 Tertiary alcohol derivative |

| LDA | Carbon Dioxide (CO₂) then H⁺ | -CH₂COOH | C-3 Acetic acid derivative |

Functionalization at other positions, such as the deactivated C-4 to C-7 sites, generally requires more specialized methods than direct electrophilic substitution. Directed ortho-metalation or halogen-metal exchange from a pre-brominated substrate are more common and effective strategies for achieving substitution on the benzene ring of N-tosyl indoles.

Mechanistic Insights and Theoretical Studies on the Formation and Reactivity of 3 Methyl 2 Methylthio 1 Tosyl 1h Indole

Proposed Reaction Mechanisms for Key Synthetic Transformations

Understanding the step-by-step molecular transformations is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of 2-methylthioindoles and the behavior of N-tosylindoles under certain conditions have been subjects of detailed mechanistic scrutiny.

The introduction of a methylthio group at the C2 position of the indole (B1671886) ring is a key transformation. A metal-free, divergent synthesis method has been developed where 2-vinylanilines react with a combination of dimethyl sulfoxide (B87167) (DMSO) and thionyl chloride (SOCl₂) to produce 2-methylthioindoles. rsc.org Mechanistic investigations into similar transformations suggest the involvement of radical intermediates. researchgate.net

Specifically, the reaction is believed to proceed through the formation of both alkyl and sulfonyl radicals. researchgate.net Sulfur-centered radicals, or thiyl radicals, are known to be versatile reactive intermediates that can initiate cyclization cascades, particularly in the synthesis of heterocyclic structures. mdpi.comnih.gov In the context of 2-methylthioindole synthesis, a plausible mechanism involves the initial generation of a reactive sulfur species from the DMSO/SOCl₂ reagent system. This species can then engage with the vinylaniline substrate. A radical-mediated cyclization would lead to the formation of the indole core, followed by the installation of the methylthio group. The use of thiyl radicals represents a less toxic and more economical alternative to traditional organotin-based radical methods for constructing carbon-sulfur and carbon-carbon bonds. mdpi.com

Table 1: Key Intermediates in 2-Methylthioindole Synthesis

| Intermediate Type | Role in Synthesis | Supporting Evidence |

|---|---|---|

| Alkyl Radicals | Participate in the formation of the indole ring structure through cyclization. | Mechanistic probe experiments and product analysis. researchgate.net |

| Sulfonyl Radicals | Involved in the process of introducing the sulfur-containing functional group. | Mechanistic studies of related C-S bond-forming reactions. researchgate.net |

| Thiyl Radicals | Act as initiators for cyclization cascades of unsaturated substrates to form heterocyclic rings. mdpi.comnih.gov | Extensive use in the synthesis of sulfur-containing heterocycles. mdpi.com |

This table summarizes the types of radical intermediates proposed to be involved in the synthesis of 2-methylthioindoles.

The reactivity of the N-tosylindole nucleus under acidic conditions has been studied, revealing a propensity for oligomerization. When N-tosylindole is treated with aluminum chloride, a Lewis acid, two distinct types of condensation reactions are observed, leading to the formation of dimers and trimers. nih.gov

The first type of oligomerization involves condensation between the pyrrole (B145914) moieties of two or three indole units. This results in the formation of dimers and a trimer linked through the C2 and C3 positions of the indole rings. nih.gov The second pathway involves a condensation reaction between the pyrrole part of one indole molecule and the benzene (B151609) part of another. nih.gov 1H NMR spectral studies on the polymerization of indole and its derivatives have confirmed that polymerization typically occurs at the 2,3-position of the indole ring. nih.gov The elongation of the conjugation in these oligomers leads to a downfield shift in the chemical shifts of all protons compared to the monomer. nih.gov

Table 2: Observed Products in N-Tosylindole Oligomerization

| Product Type | Linkage Description | Reference |

|---|---|---|

| Dimer | Condensation between the pyrrole parts of two N-tosylindole units. | nih.gov |

| Dimer | Condensation between the pyrrole part of one unit and the benzene ring of another. | nih.gov |

| Trimer | Condensation between the pyrrole parts of three N-tosylindole units. | nih.gov |

This table outlines the different types of oligomers formed from N-tosylindole in the presence of aluminum chloride.

Computational Chemistry Applications in Indole Derivative Studies

Theoretical calculations have become indispensable for predicting the properties and reactivity of complex organic molecules like substituted indoles. These methods provide deep insights into electronic structure, conformational possibilities, and spectroscopic characteristics.

Computational quantum chemistry is widely used to investigate the effects of substituents on the electronic properties of the indole ring. researchgate.net Theoretical methods like Density Functional Theory (DFT) and ab initio calculations can predict the ground and excited state properties of indole derivatives. researchgate.netnih.gov Such studies have shown that the presence of electron-withdrawing groups, like the tosyl group, can be accurately modeled to predict the electronic behavior of the molecule. nih.gov

The reactivity of the indole ring, particularly its preference for electrophilic substitution at the C3 position, can be explained through computational analysis. ic.ac.uk While simple models like Natural Bond Orbital (NBO) analysis may not always correctly predict the most nucleophilic site, examining the stability of reaction intermediates (Wheland intermediates) provides a clearer picture. The intermediate formed by attack at the C3 position is significantly more stable due to the preservation of the aromaticity of the benzene ring. ic.ac.uk Furthermore, calculations of the molecular electrostatic potential (MEP) can visually identify the regions of the molecule that are most susceptible to electrophilic attack. ic.ac.uk Computational studies on related "indolyne" intermediates have also been used to predict the regioselectivity of nucleophilic additions. nih.gov

The three-dimensional shape of a molecule, dictated by conformational preferences and steric effects, is critical to its reactivity. wikipedia.org Steric hindrance, which is the slowing of chemical reactions due to the spatial bulk of substituents, can control the selectivity of a reaction. wikipedia.org In aromatic systems, bulky substituents can influence the regioselectivity of reactions like electrophilic substitution by directing incoming groups to less hindered positions. numberanalytics.comlibretexts.org

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra have proven to be valuable tools in the study of indole derivatives. mdpi.comjournals.co.za

For instance, ¹³C-NMR substituent chemical shifts and IR carbonyl group wavenumbers for substituted indole-2,3-diones have been successfully correlated with theoretical data from AM1 and PM3 calculations. mdpi.com Similarly, INDO molecular orbital calculations have been used to understand the electronic structures and to calculate the directly bonded carbon-proton coupling constants in N-substituted indoles, showing fair agreement with experimental values. journals.co.za Theoretical predictions of IR spectra have also been utilized in the study of indole and its derivatives. researchgate.net The availability of detailed experimental NMR data for related functionalized tosyl-indoles provides a valuable reference for validating these theoretical models. nih.govresearchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for Indole Derivatives

| Spectroscopic Technique | Predicted Parameter | Theoretical Method | Correlation with Experiment |

|---|---|---|---|

| ¹³C-NMR | Substituent Chemical Shifts (SCS) | AM1, PM3 | Good correlation using Dual Substituent Parameter (DSP) models. mdpi.com |

| ¹H, ¹³C-NMR | Directly Bonded C-H Coupling Constants | INDO-FPT | Fair agreement with experimental data. journals.co.za |

| IR Spectroscopy | Carbonyl Stretching Frequencies (ν(C=O)) | AM1, PM3 | Good correlation for substituted indole-2,3-diones. mdpi.com |

| Electron Spectra | Photoemission and Excitation Data | Density Functional Theory (DFT) | Good agreement with available experimental data for indole. mdpi.com |

This table showcases the application of theoretical models in predicting various spectroscopic properties of indole derivatives and the level of agreement with experimental findings.

Q & A

Q. What are the established synthetic routes for 3-methyl-2-(methylthio)-1-tosyl-1H-indole?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole core. A common approach includes:

- Tosylation : Introducing the tosyl group at the 1-position via nucleophilic substitution using p-toluenesulfonyl chloride in basic conditions (e.g., NaH/THF) .

- Methylthio Incorporation : Thiolation at the 2-position using (methylthio)ating agents (e.g., MeSNa) under controlled pH .

- Methylation : Alkylation at the 3-position with methyl iodide in the presence of a base like K₂CO₃ . Purification often employs column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization from ethanol-DMF mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., tosyl protons at δ 7.6–7.8 ppm, methylthio group at δ 2.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., S–O stretching of tosyl at ~1170 cm⁻¹, C–S at ~680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₉NO₂S₂: 369.0784) .

Q. Which software tools are recommended for crystallographic analysis of this compound?

Methodological Answer:

- SHELXL : For refining small-molecule crystal structures, particularly effective for high-resolution data .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize molecular geometry and disorder .

- WinGX : Integrates data processing, structure solution, and refinement workflows .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Systematic screening of catalysts and solvents is essential. For example:

- Catalyst Screening : In analogous indole syntheses, iodine (10 mol%) in MeCN at 40°C improved yields to 67%, while FeCl₃ yielded 17% under similar conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates compared to acetic acid .

- Temperature Control : Elevated temperatures (40°C vs. RT) reduced reaction time from 24 h to 12 h in some cases .

Q. How to resolve discrepancies in NMR data during characterization?

Methodological Answer:

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers of the tosyl group) by acquiring spectra at 25°C and 60°C .

- 2D Experiments (COSY, HSQC) : Correlate proton-carbon couplings to confirm ambiguous assignments .

- Comparative Analysis : Cross-check shifts with structurally similar compounds (e.g., 3-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-4-one derivatives) .

Q. What strategies enable regioselective functionalization of the indole ring?

Methodological Answer:

- Directed Metalation : Use directing groups (e.g., tosyl) to steer electrophilic substitution to the 2- or 3-position .

- Oxidative Coupling : Controlled oxidation of methylthio to sulfoxide/sulfone groups alters reactivity for subsequent modifications .

- Protection/Deprotection : Temporarily block reactive sites (e.g., NH with Boc) to isolate desired positions .

Q. How to address byproduct formation in tosylated indole syntheses?

Methodological Answer:

- Chromatographic Monitoring (TLC) : Track reaction progress to identify byproducts early .

- Byproduct Isolation : Use preparative HPLC or fractional crystallization to isolate impurities for structural elucidation .

- Mechanistic Studies : Probe competing pathways (e.g., over-oxidation of methylthio groups) via kinetic experiments .

Q. What mechanistic insights exist for oxidative modifications of the methylthio group?

Methodological Answer:

- Controlled Oxidation : Using mCPBA (1.1–2.5 equiv.) selectively converts methylthio to sulfinyl (-SO-) or sulfonyl (-SO₂-) groups, as seen in selenylated indole analogs .

- Radical Trapping : ESR studies reveal sulfur-centered radicals during oxidation, informing inhibitor use (e.g., BHT) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.